N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a quinoxaline-piperazine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that quinoxaline derivatives can interact with many targets, receptors, or microorganisms . Similarly, piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
Quinoxaline derivatives and piperazine derivatives, which are part of the compound’s structure, are known to interact with their targets in various ways . For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Quinoxaline derivatives have been reported to have a wide spectrum of biological importance .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
It is known that quinoxaline derivatives have a wide spectrum of biological importance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step procedures. One common approach is the condensation of a pyrimidine derivative with a quinoxaline-piperazine intermediate. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated piperazine derivatives .
Scientific Research Applications
N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Properties
IUPAC Name |
N,N,6-trimethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-14-12-17(24(2)3)23-19(21-14)26-10-8-25(9-11-26)18-13-20-15-6-4-5-7-16(15)22-18/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQIZUWADQKMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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